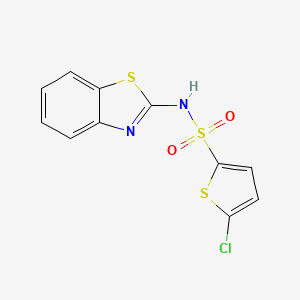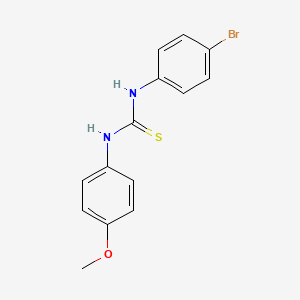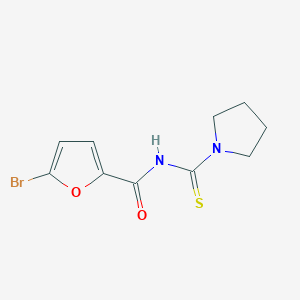![molecular formula C16H15FN2O3S B5776730 N-cyclopropyl-3-{[(4-fluorophenyl)amino]sulfonyl}benzamide](/img/structure/B5776730.png)
N-cyclopropyl-3-{[(4-fluorophenyl)amino]sulfonyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-3-{[(4-fluorophenyl)amino]sulfonyl}benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, pharmacology, and drug discovery.
Mecanismo De Acción
The mechanism of action of N-cyclopropyl-3-{[(4-fluorophenyl)amino]sulfonyl}benzamide involves the inhibition of the activity of carbonic anhydrases by binding to their active site. This leads to a decrease in the production of bicarbonate ions, which are essential for various physiological processes. The inhibition of carbonic anhydrases has also been linked to the anti-inflammatory and antitumor properties of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-cyclopropyl-3-{[(4-fluorophenyl)amino]sulfonyl}benzamide have been extensively studied. The compound has been found to exhibit potent inhibitory activity against several isoforms of carbonic anhydrases, which are involved in various physiological processes such as acid-base balance, bone resorption, and fluid secretion. The inhibition of carbonic anhydrases by the compound has also been linked to the anti-inflammatory and antitumor properties of the compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclopropyl-3-{[(4-fluorophenyl)amino]sulfonyl}benzamide has several advantages and limitations for lab experiments. One of the advantages is its potent inhibitory activity against several isoforms of carbonic anhydrases, making it a potential candidate for the development of new drugs. However, one of the limitations is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research on N-cyclopropyl-3-{[(4-fluorophenyl)amino]sulfonyl}benzamide. One of the directions is to investigate its potential applications in the development of new drugs for the treatment of various diseases such as cancer, inflammation, and osteoporosis. Another direction is to optimize its synthesis method to improve its yield and purity. Additionally, further studies are needed to elucidate its mechanism of action and its effects on other physiological processes.
Métodos De Síntesis
The synthesis of N-cyclopropyl-3-{[(4-fluorophenyl)amino]sulfonyl}benzamide involves the reaction of 4-fluoroaniline with cyclopropylcarbonyl chloride to form N-cyclopropyl-4-fluoroaniline, which is then reacted with benzenesulfonyl chloride to form N-cyclopropyl-3-{[(4-fluorophenyl)amino]sulfonyl}benzamide. The yield of the compound can be optimized by controlling the reaction conditions such as temperature, solvent, and reagent ratios.
Aplicaciones Científicas De Investigación
N-cyclopropyl-3-{[(4-fluorophenyl)amino]sulfonyl}benzamide has shown promising results in various scientific research applications. It has been reported to exhibit potent inhibitory activity against several enzymes such as carbonic anhydrases, which are involved in various physiological processes such as acid-base balance, bone resorption, and fluid secretion. The compound has also been found to possess anti-inflammatory and antitumor properties, making it a potential candidate for the development of new drugs.
Propiedades
IUPAC Name |
N-cyclopropyl-3-[(4-fluorophenyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3S/c17-12-4-6-14(7-5-12)19-23(21,22)15-3-1-2-11(10-15)16(20)18-13-8-9-13/h1-7,10,13,19H,8-9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGAVLOBUZURIOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=CC=C2)S(=O)(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-3-[(4-fluorophenyl)sulfamoyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-chlorophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5776652.png)



![3-chloro-N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide](/img/structure/B5776672.png)
![3-bromo-N'-[(4-fluorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5776687.png)

![N-(4-isopropylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5776697.png)

![methyl [7-(2-ethoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5776726.png)
![4-amino-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5776733.png)
![2-(benzyloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5776740.png)

![4-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5776745.png)